![molecular formula C10H7NO4 B12878500 4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
4-Formylbenzo[d]oxazole-2-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylbenzo[d]oxazole-2-acetic acid is a heterocyclic compound that features a benzoxazole core with a formyl group at the 4-position and an acetic acid moiety at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 4-formylbenzo[d]oxazole-2-acetic acid, typically involves the condensation of 2-aminophenol with aldehydes or carboxylic acids. One common method involves the reaction of 2-aminophenol with 4-formylbenzoic acid under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of nanocatalysts or metal catalysts can facilitate the reaction under milder conditions and shorter reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Formylbenzo[d]oxazole-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products:
- Oxidation of the formyl group yields 4-carboxybenzo[d]oxazole-2-acetic acid.
- Reduction of the formyl group yields 4-hydroxymethylbenzo[d]oxazole-2-acetic acid.
- Substitution reactions yield various substituted benzoxazole derivatives depending on the reagents used .
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.
Mécanisme D'action
The biological activity of 4-formylbenzo[d]oxazole-2-acetic acid is attributed to its ability to interact with various molecular targets. The benzoxazole core can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The formyl and acetic acid groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound, lacking the formyl and acetic acid groups.
4-Formylbenzoxazole: Similar structure but without the acetic acid moiety.
2-Acetic acid benzoxazole: Lacks the formyl group.
Uniqueness: 4-Formylbenzo[d]oxazole-2-acetic acid is unique due to the presence of both the formyl and acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C10H7NO4 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
2-(4-formyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H7NO4/c12-5-6-2-1-3-7-10(6)11-8(15-7)4-9(13)14/h1-3,5H,4H2,(H,13,14) |
Clé InChI |
NWUOIKXOTQHPMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


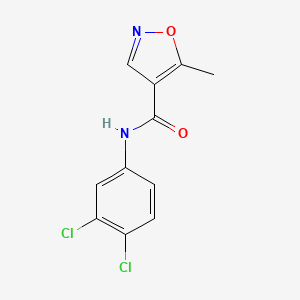
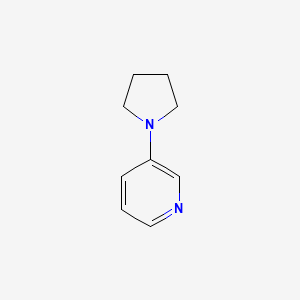
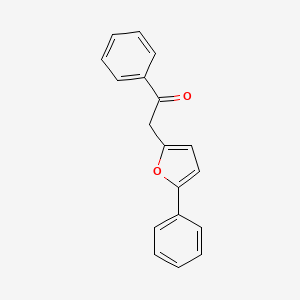


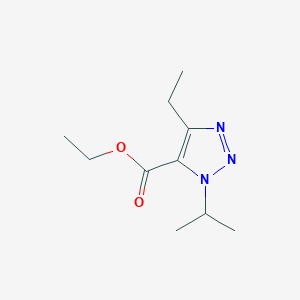
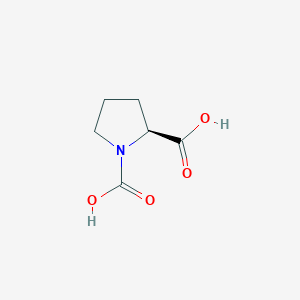
![1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878457.png)
![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)

![2-(Chloromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12878466.png)
![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B12878470.png)


